molecular formula C26H21N3O4S B2847344 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-96-9

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2847344
CAS RN: 451466-96-9
M. Wt: 471.53
InChI Key: WJJADDAQOWRRDZ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating significant anti-monoamine oxidase and antitumor activities. The synthesis involves reacting specific precursors to produce compounds with potent biological effects (Markosyan et al., 2015). This research underlines the compound's potential in developing treatments for diseases characterized by monoamine oxidase's role and cancer.

Antiviral Activities

Novel quinazolin-4(3H)-one derivatives have been evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. These compounds were synthesized using microwave techniques and demonstrated potential as antiviral agents, indicating a possible application in treating various viral infections (Selvam et al., 2007).

Antitumor Activity and Cytotoxicity

Research on quinazolinone analogues has shown significant antitumor activity, highlighting the potential for developing new anticancer drugs. The studies focus on synthesizing these compounds and evaluating their cytotoxic effects against different cancer cell lines, offering insights into their therapeutic potential (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Properties

Some quinazolinone derivatives have been synthesized and tested for their in vitro antimicrobial and antifungal activities. These studies contribute to understanding how quinazolinone compounds can be used to combat bacterial and fungal infections, showing promise for new antimicrobial agents development (El-Badry et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazolin-4-one, which is synthesized from 2-nitrobenzaldehyde and 3-(1,3-benzodioxol-5-yl)propan-1-amine. The second intermediate is 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one, which is synthesized from 3,4-dihydroisoquinoline and 2-chloroacetyl chloride. The third intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one, which is synthesized by combining the first two intermediates. Finally, the target compound is synthesized by adding a thiol group to the third intermediate using sodium hydrosulfide.", "Starting Materials": [ "2-nitrobenzaldehyde", "3-(1,3-benzodioxol-5-yl)propan-1-amine", "3,4-dihydroisoquinoline", "2-chloroacetyl chloride", "sodium hydrosulfide" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazolin-4-one: 2-nitrobenzaldehyde and 3-(1,3-benzodioxol-5-yl)propan-1-amine are reacted in the presence of acetic acid and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazolin-4-one.", "Synthesis of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one: 3,4-dihydroisoquinoline and 2-chloroacetyl chloride are reacted in the presence of triethylamine to form 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazolin-4-one and 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one are reacted in the presence of triethylamine to form 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinazolin-4-one is reacted with sodium hydrosulfide to form 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

451466-96-9

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C26H21N3O4S

Molecular Weight

471.53

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-6-7-20-21(12-18)27-26(34)29(25(20)31)13-16-5-8-22-23(11-16)33-15-32-22/h1-8,11-12H,9-10,13-15H2,(H,27,34)

InChI Key

WJJADDAQOWRRDZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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